2-Ethylamino-3-nitropyridine 2-Ethylamino-3-nitropyridine
Brand Name: Vulcanchem
CAS No.: 26820-65-5
VCID: VC2450299
InChI: InChI=1S/C7H9N3O2/c1-2-8-7-6(10(11)12)4-3-5-9-7/h3-5H,2H2,1H3,(H,8,9)
SMILES: CCNC1=C(C=CC=N1)[N+](=O)[O-]
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol

2-Ethylamino-3-nitropyridine

CAS No.: 26820-65-5

Cat. No.: VC2450299

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylamino-3-nitropyridine - 26820-65-5

Specification

CAS No. 26820-65-5
Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
IUPAC Name N-ethyl-3-nitropyridin-2-amine
Standard InChI InChI=1S/C7H9N3O2/c1-2-8-7-6(10(11)12)4-3-5-9-7/h3-5H,2H2,1H3,(H,8,9)
Standard InChI Key DDBQQNCEHLMYGB-UHFFFAOYSA-N
SMILES CCNC1=C(C=CC=N1)[N+](=O)[O-]
Canonical SMILES CCNC1=C(C=CC=N1)[N+](=O)[O-]

Introduction

Fundamental Properties and Structural Characteristics

Molecular Identity and Physical Properties

2-Ethylamino-3-nitropyridine is an organic compound with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.165 g/mol . Its structure combines a pyridine core with an ethylamino group at the 2-position and a nitro group at the 3-position. The compound is assigned the CAS registry number 26820-65-5, which serves as its unique identifier in chemical databases and literature . Under standard laboratory conditions, 2-Ethylamino-3-nitropyridine is typically stored at ambient temperature, suggesting relative stability under normal atmospheric conditions .

The compound belongs to the broader class of substituted pyridines, specifically aminopyridines, which are characterized by the presence of an amino substituent on the pyridine ring. The presence of both electron-donating (ethylamino) and electron-withdrawing (nitro) groups on adjacent positions creates an interesting electronic distribution within the molecule, contributing to its distinctive reactivity profile.

Structural Features and Molecular Interactions

The molecular structure of 2-Ethylamino-3-nitropyridine features several key elements that define its chemical behavior. The pyridine ring contains a nitrogen atom that contributes to the aromatic character while also serving as a potential hydrogen bond acceptor. The ethylamino group at position 2 functions as an electron donor and potential hydrogen bond donor through its secondary amine functionality. In contrast, the nitro group at position 3 acts as a strong electron-withdrawing group that can participate in resonance with the pyridine ring.

This juxtaposition of electron-donating and electron-withdrawing groups creates a polarized electronic structure. The amino group tends to increase electron density at specific positions of the pyridine ring, while the nitro group depletes electron density through its powerful electron-withdrawing effect. These electronic effects are critical determinants of the compound's reactivity patterns and potential applications in organic synthesis.

Synthetic Methodologies

Common Synthetic Routes

The synthesis of 2-Ethylamino-3-nitropyridine typically involves strategic approaches that introduce the ethylamino and nitro groups at the desired positions on the pyridine ring. Based on synthetic strategies employed for similar compounds, several potential routes can be outlined for its preparation.

One common approach likely involves nucleophilic aromatic substitution reactions, where a suitable leaving group at the 2-position of 3-nitropyridine is displaced by ethylamine. This substitution is facilitated by the electron-withdrawing effect of the nitro group, which activates the pyridine ring toward nucleophilic attack. The reaction typically proceeds through an addition-elimination mechanism, with the formation of a Meisenheimer complex as an intermediate.

Spectroscopic Characterization

Spectral Properties and Analytical Profile

The characterization of 2-Ethylamino-3-nitropyridine commonly employs multiple spectroscopic techniques to confirm its structure and purity. Drawing from information on similar pyridine derivatives, several key spectroscopic features can be anticipated.

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the pyridine ring protons, typically appearing in the aromatic region (δ 6.5-8.5 ppm). The ethylamino group would display signals for the methylene protons (approximately δ 3.2-3.5 ppm) and the methyl protons (approximately δ 1.2-1.4 ppm). The N-H proton of the ethylamino group would likely appear as a broad signal that may show temperature-dependent behavior due to exchange processes.

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of 167, with fragmentation patterns reflecting the sequential loss of the ethyl group, nitro group, or other structural components. Infrared spectroscopy would reveal characteristic absorption bands for the N-H stretching of the ethylamino group (approximately 3300-3500 cm⁻¹), C=N stretching of the pyridine ring, and the symmetric and asymmetric stretching of the nitro group (approximately 1530-1550 cm⁻¹ and 1330-1350 cm⁻¹).

Chemical Reactivity and Transformations

Reactivity Patterns

The reactivity of 2-Ethylamino-3-nitropyridine is largely dictated by the electronic effects of its substituents and the inherent properties of the pyridine ring. The compound can participate in various chemical transformations that target either the functional groups or the pyridine core.

The nitro group can undergo reduction to form the corresponding amine, using reagents such as palladium catalysts with hydrogen gas or other reducing agents. This transformation is particularly valuable for creating diamino derivatives that may serve as precursors for the synthesis of fused heterocyclic systems.

The ethylamino group can participate in N-alkylation or N-acylation reactions, leading to tertiary amine or amide derivatives, respectively. These reactions expand the structural diversity accessible from 2-Ethylamino-3-nitropyridine and may be leveraged to tune the physicochemical properties of derived compounds.

Electronic Properties and Excited States

Building upon studies of related compounds, the electronic properties of 2-Ethylamino-3-nitropyridine are influenced by the push-pull electronic system created by its substituents. The ethylamino group acts as an electron donor while the nitro group functions as an electron acceptor, creating a system with potentially interesting photophysical properties.

Applications in Chemical Research and Development

Medicinal Chemistry Applications

2-Ethylamino-3-nitropyridine and its derivatives have potential applications in medicinal chemistry as building blocks for the synthesis of biologically active compounds. The pyridine core is a privileged structure in pharmaceutical development, appearing in numerous commercial drugs and clinical candidates. The specific substitution pattern in 2-Ethylamino-3-nitropyridine creates opportunities for further elaboration to generate compounds with potentially interesting biological activities.

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